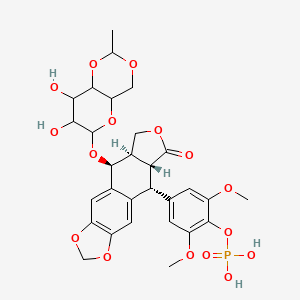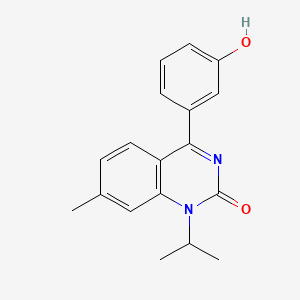
Sodium iron chlorophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium iron chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound where the central magnesium ion in chlorophyll is replaced by an iron ion, and the phytol tail is removed. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, in medicine, and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium iron chlorophyllin involves several steps:
Acidification: The saponified product is then acidified using a solution with a pH of approximately 2-3 at 65°C for 60 minutes.
Iron Replacement: The acidified chlorophyllide is treated with an iron salt solution (e.g., iron sulfate) to replace the central magnesium ion with an iron ion.
Neutralization: Finally, the product is neutralized using sodium hydroxide-ethanol solution to obtain this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and purity. The process involves controlled conditions to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium iron chlorophyllin undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Reduction: It can participate in redox reactions, where it may be reduced by certain reducing agents.
Substitution: The iron ion in this compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like copper sulfate or zinc sulfate can facilitate the substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Sodium iron chlorophyllin has a wide range of applications in scientific research:
Mecanismo De Acción
Sodium iron chlorophyllin exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Carcinogen Inhibition: It forms tight molecular complexes with carcinogens, blocking their bioavailability and reducing the risk of cancer.
Enzyme Modulation: It inhibits enzymes in the cytochrome P450 family, which are involved in the activation of procarcinogens.
Comparación Con Compuestos Similares
Sodium copper chlorophyllin: Similar in structure but with a copper ion instead of iron.
Sodium zinc chlorophyllin: Contains a zinc ion and is known for its antioxidant properties.
Sodium magnesium chlorophyllin: Retains the magnesium ion and is less commonly used due to lower stability.
Uniqueness: Sodium iron chlorophyllin is unique due to its specific metal ion substitution, which imparts distinct antioxidant and catalytic properties. Its ability to form stable complexes with carcinogens and its effectiveness in various biological applications make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQNMUHVLRDRT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32627-52-4 |
Source


|
| Record name | Sodium iron chlorophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)
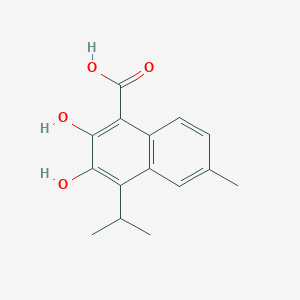

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B1211081.png)
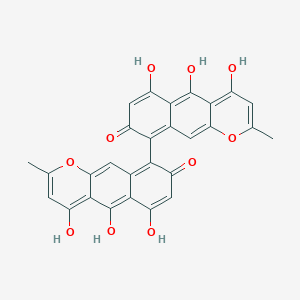
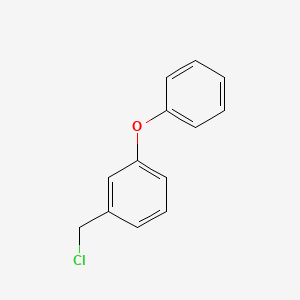
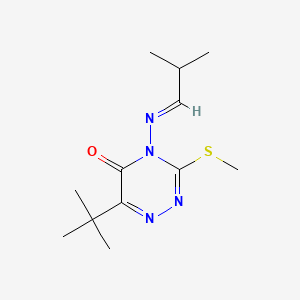
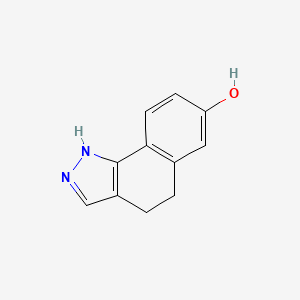
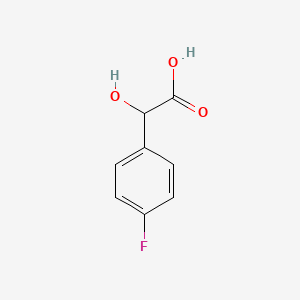
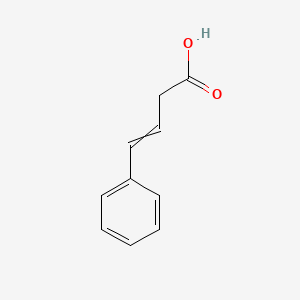
![Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1211094.png)

